molecular formula C24H20ClFN4O2S B445460 N'~1~-{(Z)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE

N'~1~-{(Z)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE

Cat. No.: B445460
M. Wt: 483g/mol
InChI Key: RWNRRXQATIVVAZ-VYYCAZPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzenesulfonohydrazide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzenesulfonohydrazide typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzaldehyde, which is synthesized by the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . This intermediate is then reacted with hydrazine derivatives to form the desired sulfonohydrazide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonohydrazides and pyrazole derivatives, such as:

Uniqueness

What sets N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzenesulfonohydrazide apart is its combination of functional groups, which provides unique reactivity and binding properties. This makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H20ClFN4O2S

Molecular Weight

483g/mol

IUPAC Name

N-[(Z)-[1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C24H20ClFN4O2S/c1-17-10-12-20(13-11-17)33(31,32)29-27-14-19-15-30(16-21-22(25)8-5-9-23(21)26)28-24(19)18-6-3-2-4-7-18/h2-15,29H,16H2,1H3/b27-14-

InChI Key

RWNRRXQATIVVAZ-VYYCAZPPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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